



# Application Notes and Protocols: Hyperpolarized $\delta$ -[1-13C]gluconolactone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | D-Glucono-1,5-lactone-1-13C |           |
| Cat. No.:            | B12412635                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hyperpolarized carbon-13 Magnetic Resonance Imaging (MRI) is a rapidly emerging molecular imaging modality that enables real-time, non-invasive investigation of metabolic pathways in vivo. This technique dramatically enhances the MRI signal of 13C-labeled molecules by over 10,000-fold, allowing for the detection of key metabolic conversions that are inaccessible with conventional MRI.[1] This application note focuses on the use of hyperpolarized  $\delta$ -[1-13C]gluconolactone as a probe for imaging the activity of the pentose phosphate pathway (PPP).

The pentose phosphate pathway is a crucial metabolic route for generating nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for maintaining redox homeostasis, and for producing precursors for nucleotide biosynthesis.[2][3][4] In many cancers, including glioblastoma, the PPP is upregulated to support rapid proliferation and combat oxidative stress.[2] Hyperpolarized  $\delta$ -[1-13C]gluconolactone serves as a valuable tool to probe the activity of 6-phosphogluconolactonase (PGLS), the second enzyme in the PPP, providing insights into tumor metabolism and response to therapy.

Upon injection, hyperpolarized  $\delta$ -[1-13C]gluconolactone is transported into cells, where it is converted to [1-13C]6-phosphogluconate ([1-13C]6PG) by the enzyme PGLS. The metabolic



flux through this pathway can be quantified by measuring the ratio of the downstream metabolite, [1-13C]6PG, to the injected substrate,  $\delta$ -[1-13C]gluconolactone. This allows for the differentiation of tumor tissue from healthy brain tissue and for the early assessment of therapeutic response.

## **Key Applications**

- Non-invasive in vivo imaging of pentose phosphate pathway flux: Directly measures the activity of 6-phosphogluconolactonase (PGLS).
- Cancer metabolism research: Investigates metabolic alterations in tumors, particularly in glioblastoma.
- Oncology drug development: Provides an early biomarker for treatment response, potentially before anatomical changes are visible.
- Differentiating tumor from normal tissue: The increased metabolism of hyperpolarized  $\delta$ -[1-13C]gluconolactone in tumors allows for their demarcation from surrounding healthy tissue.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for hyperpolarized  $\delta$ -[1-13C]gluconolactone experiments.

Table 1: Physicochemical Properties of Hyperpolarized  $\delta$ -[1-13C]gluconolactone

| Parameter                | Value             | Field Strength | Reference |
|--------------------------|-------------------|----------------|-----------|
| T1 Relaxation Time       | 31.7 ± 4.7 s      | 3 T            |           |
| T1 Relaxation Time       | 15.7 ± 0.1 s      | 11.7 T         |           |
| Polarization Level       | 14.7 ± 2.6%       | 3.35 T         |           |
| Signal Enhancement (SNR) | 15634 ± 2600-fold | 3.35 T         | -         |

Table 2: In Vitro and In Vivo Experimental Parameters



| Parameter                      | In Vitro (Live Cells)                | In Vivo (Rat Model)                                   | Reference |
|--------------------------------|--------------------------------------|-------------------------------------------------------|-----------|
| Probe Concentration<br>(Final) | 8 mM                                 | 37.8 mM                                               |           |
| Cell/Animal Model              | U87, U251, GS2<br>glioblastoma cells | Rats with orthotopic<br>glioblastoma<br>xenografts    |           |
| Spectrometer                   | 3T                                   | 3T                                                    | •         |
| Imaging Sequence               | Not specified                        | 13C 2D echo-planar<br>spectroscopic imaging<br>(EPSI) |           |

Table 3: Example of Quantified Metabolic Changes in Glioblastoma Models

| Condition                           | Model                               | Measured<br>Ratio                                   | Change                                     | p-value       | Reference |
|-------------------------------------|-------------------------------------|-----------------------------------------------------|--------------------------------------------|---------------|-----------|
| Temozolomid<br>e (TMZ)<br>Treatment | U87 cells                           | [1-13C]6PG /<br>Total [1-<br>13C]gluconol<br>actone | Significant<br>decrease                    | p < 0.01      |           |
| Temozolomid<br>e (TMZ)<br>Treatment | GS2 cells                           | [1-13C]6PG /<br>Total [1-<br>13C]gluconol<br>actone | Significant<br>decrease                    | p < 0.001     |           |
| TERT or<br>GABPB1<br>Silencing      | Glioblastoma<br>cells and<br>tumors | Hyperpolarize<br>d [1-13C]6PG                       | Significantly reduced compared to controls | Not specified |           |

# Experimental Protocols Protocol 1: Synthesis of $\delta$ -[1-13C]gluconolactone

This protocol is adapted from previously described methods.



#### Materials:

- [1-13C]glucose
- Shvo's catalyst
- Cyclohexanone
- Acetone
- Argon or Nitrogen gas
- · Schlenk filter

#### Procedure:

- In a flask under an inert atmosphere (argon or nitrogen), combine 1.0 g of [1-13C]glucose and 200 mg of Shvo's catalyst in 25 mL of cyclohexanone.
- Stir the mixture at 50°C for 24 hours.
- Cool the reaction mixture to room temperature. A precipitate will form.
- Filter the precipitate using a Schlenk filter under an inert atmosphere.
- Wash the precipitate with 5 mL of cyclohexanone, followed by three washes with 10 mL of acetone.
- Dry the resulting white powder,  $\delta$ -[1-13C]gluconolactone, in a stream of nitrogen.
- Confirm the synthesis and purity by dissolving a small amount of the product in deuterated dimethyl sulfoxide (DMSO) and acquiring a 13C MR spectrum.

# Protocol 2: Hyperpolarization of $\delta$ -[1-13C]gluconolactone

This protocol outlines the dynamic nuclear polarization (DNP) process.



#### Materials:

- Synthesized δ-[1-13C]gluconolactone
- Trityl radical (e.g., OX063)
- Glycerol
- Water
- Phosphate-buffered saline (PBS), pH ~7.0
- DNP polarizer (e.g., HyperSense)

#### Procedure:

- Prepare a 2 M solution of  $\delta$ -[1-13C]gluconolactone in a 3:1 water:glycerol mixture.
- Add the trityl radical OX063 to the solution to a final concentration of 15 mM.
- Place the sample in the DNP polarizer.
- Polarize the sample at a low temperature (e.g., 1.4 K) and high magnetic field (e.g., 3.35 T) for approximately 1.5 hours.
- After polarization, rapidly dissolve the sample in pre-heated, sterile phosphate-buffered saline (pH ~7.0). The final concentration should be adjusted for the specific experiment (e.g., 8 mM for cell studies, 37.8 mM for in vivo studies).

### **Protocol 3: In Vitro 13C MRS of Live Cells**

This protocol describes the application of hyperpolarized  $\delta$ -[1-13C]gluconolactone to live cell suspensions.

#### Materials:

- Cultured glioblastoma cells (e.g., U87, U251, GS2)
- Hyperpolarized δ-[1-13C]gluconolactone solution (8 mM)



NMR spectrometer with a 13C coil

#### Procedure:

- Prepare a suspension of approximately 3 x 10<sup>7</sup> live cells in an NMR tube.
- Add the hyperpolarized  $\delta$ -[1-13C]gluconolactone solution to the cell suspension.
- Immediately begin acquiring dynamic 13C MR spectra.
- Example acquisition parameters: 13° flip angle, 3-second repetition time (TR) for a total of 300 seconds.
- Process the spectra to identify and quantify the peaks for δ-[1-13C]gluconolactone and its metabolic product, [1-13C]6PG.
- Calculate the ratio of the area under the curve (AUC) for [1-13C]6PG to the AUC for total [1-13C]gluconolactone.

# Protocol 4: In Vivo 13C MRSI in a Rat Glioblastoma Model

This protocol provides a general workflow for in vivo imaging studies. Specific imaging parameters may need to be optimized for the available hardware.

#### **Animal Preparation:**

- Anesthetize the rat (e.g., with 1-3% isoflurane in oxygen).
- Place a catheter in the tail vein for injection of the hyperpolarized probe.
- Position the animal in the MRI scanner on a heated water blanket to maintain body temperature.
- Monitor vital signs (respiration, temperature, oxygen saturation) throughout the experiment.

#### Imaging Procedure:



- Acquire anatomical reference images (e.g., T2-weighted fast spin-echo) to localize the tumor.
- Inject the hyperpolarized  $\delta$ -[1-13C]gluconolactone solution (e.g., 37.8 mM) via the tail vein catheter.
- Immediately after injection, begin dynamic 13C MRSI acquisition using a 2D echo-planar spectroscopic imaging (EPSI) sequence.
- Representative 2D EPSI Parameters (to be optimized):

Scanner: 3T

Coil: Dual-tuned 1H/13C coil

Field of View (FOV): e.g., 64 x 64 mm

Matrix Size: e.g., 16 x 16

Slice Thickness: e.g., 10 mm

Repetition Time (TR): e.g., 100-200 ms

- Flip Angle: Optimized for signal-to-noise and preservation of magnetization.
- $\circ$  Spectral Bandwidth: Sufficient to cover the chemical shifts of  $\delta$ -[1-13C]gluconolactone and [1-13C]6PG.
- Continue dynamic acquisition to capture the conversion of the substrate to its metabolic product.

#### Data Analysis:

- Process the raw 13C MRSI data using appropriate software (e.g., SIVIC, MATLAB).
- Perform spectral fitting to quantify the signal intensity of  $\delta$ -[1-13C]gluconolactone and [1-13C]6PG in each voxel.



- Generate metabolic maps by calculating the ratio of [1-13C]6PG to total [1-13C]gluconolactone on a voxel-by-voxel basis.
- Overlay the metabolic maps on the anatomical MR images for visualization and region of interest (ROI) analysis.

## **Visualizations**



Click to download full resolution via product page

Caption: Metabolic conversion of hyperpolarized  $\delta$ -[1-13C]gluconolactone in the pentose phosphate pathway.





Click to download full resolution via product page

Caption: Workflow for in vivo studies using hyperpolarized  $\delta$ -[1-13C]gluconolactone.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized  $\delta$ -[1-13C]gluconolactone PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Hyperpolarized  $\delta$ -[1-13C]gluconolactone for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412635#hyperpolarized-1-13c-gluconolactone-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com